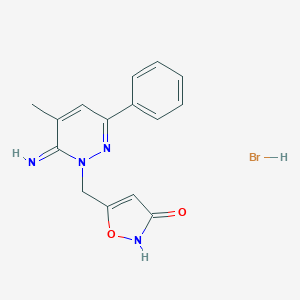
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, also known as MLCK inhibitor, is a chemical compound that has been widely used in scientific research.
Wirkmechanismus
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide works by inhibiting the activity of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, which phosphorylates the regulatory light chain of myosin and initiates smooth muscle contraction. By inhibiting 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide prevents smooth muscle contraction and relaxes the smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide include the relaxation of smooth muscle cells, inhibition of vascular smooth muscle contraction, reduction of airway smooth muscle contraction, and modulation of gastrointestinal motility. These effects have been observed in various in vitro and in vivo studies and suggest that 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide has potential therapeutic applications in various diseases such as asthma, hypertension, and gastrointestinal disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in lab experiments include its high potency and selectivity for 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide, which allows for the specific inhibition of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide without affecting other kinases. The limitations of using 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
For the research on 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide include the development of more potent and selective 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide inhibitors, the exploration of its therapeutic potential in various diseases, and the elucidation of its molecular mechanism of action. Additionally, the use of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in combination with other drugs or therapies may also be investigated to enhance its efficacy and reduce its potential side effects.
Synthesemethoden
The synthesis of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide involves the reaction of 3-(4-methylphenyl)-5-phenyl-1(6H)-pyridazinone with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 4-bromobutyryl chloride to obtain the hydrobromide salt of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone.
Wissenschaftliche Forschungsanwendungen
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide has been widely used in scientific research as a potent and selective inhibitor of myosin light chain kinase (5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide). 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide is an enzyme that regulates the contraction of smooth muscle cells and plays a crucial role in various physiological processes such as vascular smooth muscle contraction, airway smooth muscle contraction, and gastrointestinal motility. 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide inhibitors such as 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide have been used to study the physiological and pathological roles of 5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide in various diseases such as asthma, hypertension, and gastrointestinal disorders.
Eigenschaften
CAS-Nummer |
111247-66-6 |
|---|---|
Produktname |
5-((6-Imino-5-methyl-3-phenyl-1(6H)-pyridazinyl)methyl)-3(2H)-isoxazolone hydrobromide |
Molekularformel |
C15H15BrN4O2 |
Molekulargewicht |
363.21 g/mol |
IUPAC-Name |
5-[(6-imino-5-methyl-3-phenylpyridazin-1-yl)methyl]-1,2-oxazol-3-one;hydrobromide |
InChI |
InChI=1S/C15H14N4O2.BrH/c1-10-7-13(11-5-3-2-4-6-11)17-19(15(10)16)9-12-8-14(20)18-21-12;/h2-8,16H,9H2,1H3,(H,18,20);1H |
InChI-Schlüssel |
MYBMBWYFEAQIMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=N)CC2=CC(=O)NO2)C3=CC=CC=C3.Br |
Kanonische SMILES |
CC1=CC(=NN(C1=N)CC2=CC(=O)NO2)C3=CC=CC=C3.Br |
Synonyme |
5-[(6-imino-5-methyl-3-phenyl-pyridazin-1-yl)methyl]oxazol-3-one hydro bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






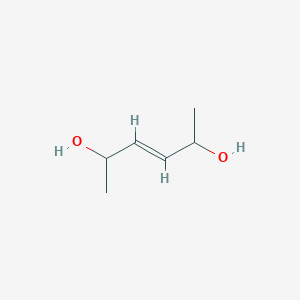
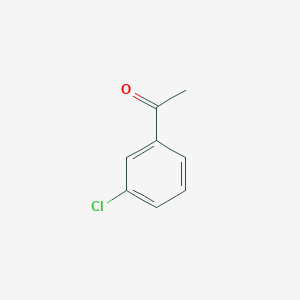
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)
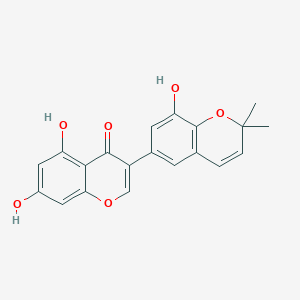

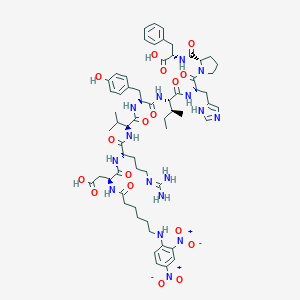
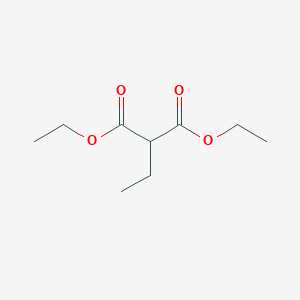
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)


